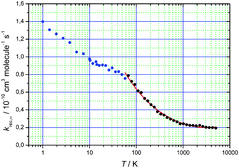SACM/CT Study of the dissociation/recombination dynamics of hydrogen peroxide on an ab initio potential energy surface Part II. Specific rate constants k(E,J), thermal rate constants k∞(T), and lifetime distributions†
Physical Chemistry Chemical Physics Pub Date: 2008-05-15 DOI: 10.1039/B803320J
Abstract
Statistical adiabatic channel model/classical trajectory (SACM/CT) calculations of the dissociation/recombination dynamics of

Recommended Literature
- [1] Observation of pH-, solvent-, spin-, and excitation-dependent blue photoluminescence from carbonnanoparticles†
- [2] Hydrogenolysis of C–F bonds in fluorinated aromatic hydrocarbons catalysed by nickel complexes
- [3] Infrared and fluorescence assessment of the hydration status of the tryptophan gate in the influenza A M2 proton channel†
- [4] Highly active nickel–cobalt/nanocarbon thin films as efficient water splitting electrodes†
- [5] Antibody–ProteinA conjugated quantum dots for multiplexed imaging of surface receptors in living cells†
- [6] Berberine-based carbon dots for selective and safe cancer theranostics†
- [7] Stereochemical course of cobalamin-dependent radical SAM methylation by TokK and ThnK†
- [8] 20. The preparation and properties of some new azidobis(ethylenediamine)cobalt(III) complexes. Part I. Preparation and properties of the azidonitro-, azidoisothiocyanato- and azidoammine derivatives
- [9] Bis(imino)phenoxide complexes of aluminium
- [10] Stress-memory polymeric filaments for advanced compression therapy†










